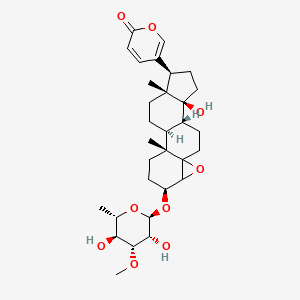

Methylepoxyproscillaridin

Description

Historical Context of Cardiac Glycoside Research

The use of plants containing cardiac glycosides for medicinal purposes dates back centuries. researchgate.net For instance, the foxglove plant (Digitalis purpurea) was used to treat conditions like "dropsy" (edema), a symptom often associated with heart failure. researchgate.netencyclopedia.pub The pioneering work of William Withering in 1785, who documented the clinical effects of foxglove, marked a significant milestone in the systematic study of these compounds. nih.govdrugbank.com

Early research focused on isolating and identifying the active principles from various plant and animal sources. drugbank.com The isolation of digitoxin (B75463) from foxglove and ouabain (B1677812) from Strophanthus gratus were key achievements that paved the way for more detailed pharmacological investigations. nih.gov The determination of their complex steroid-based structures was a major challenge for chemists in the early 20th century. drugbank.com Subsequent research has not only elucidated their mechanism of action but has also explored their potential in other therapeutic areas, such as cancer treatment. encyclopedia.pubnih.gov

Classification and Structural Diversity within Cardiac Glycosides

Cardiac glycosides are characterized by a common structural framework: a steroid nucleus attached to a lactone ring at the C-17 position and a sugar moiety at the C-3 position. mdpi.comscientiaricerca.com The core steroid structure consists of four fused rings. wikipedia.orgresearchgate.net

They are broadly classified into two main groups based on the type of lactone ring: mdpi.comextrasynthese.com

Cardenolides: These possess a five-membered unsaturated lactone ring. mdpi.comnih.gov Prominent examples include digoxin (B3395198) and digitoxin, primarily derived from Digitalis species. wikipedia.orgnih.gov

Bufadienolides: These feature a six-membered doubly unsaturated lactone ring. mdpi.comnih.gov The name originates from the Bufo genus of toads, from whose venom some of these compounds were first isolated. wikipedia.org

The sugar component, or glycone, can vary significantly and influences the pharmacokinetic properties of the molecule, such as solubility and bioavailability. wikipedia.orgmdpi.com This structural diversity, arising from variations in the steroid core, the lactone ring, and the attached sugars, results in a wide range of biological activities and potencies across the cardiac glycoside family. mdpi.com

Positioning of Methylepoxyproscillaridin as a Semisynthetic Cardiac Glycoside

This compound is classified as a semisynthetic cardiac glycoside. smolecule.comtargetmol.com This means it is not found in nature in its final form but is chemically derived from a naturally occurring precursor, proscillaridin (B1679727). smolecule.com Proscillaridin itself is a bufadienolide cardiac glycoside. The synthesis of this compound involves specific chemical modifications to the proscillaridin molecule. smolecule.com

The development of semisynthetic derivatives like this compound is a common strategy in medicinal chemistry. The goal is often to improve upon the properties of the natural product, such as enhancing its therapeutic index or altering its pharmacokinetic profile. Research into the bioavailability of this compound has been a subject of study. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

116387-44-1 |

|---|---|

Molecular Formula |

C31H44O9 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

5-[(1S,2R,5S,11R,12S,15R,16R)-5-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-15-yl]pyran-2-one |

InChI |

InChI=1S/C31H44O9/c1-16-23(33)25(36-4)24(34)27(38-16)39-21-10-12-29(3)19-7-11-28(2)18(17-5-6-22(32)37-15-17)8-13-30(28,35)20(19)9-14-31(29)26(21)40-31/h5-6,15-16,18-21,23-27,33-35H,7-14H2,1-4H3/t16-,18+,19-,20+,21-,23-,24+,25+,26?,27-,28+,29+,30-,31?/m0/s1 |

InChI Key |

ZXTOHKKHNURMFY-FWYUESJRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC36C2O6)O)C7=COC(=O)C=C7)C)C)O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3'-methyl-4',5'-epoxyproscillaridin 3'-methyl-4'-5'-epoxyproscillaridin methylepoxyproscillaridin p35 (methylepoxyproscillaridin) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methylepoxyproscillaridin Analogues

Strategies for Semisynthesis of Cardiac Glycosides

Semisynthesis, the process of creating new compounds from naturally occurring precursors, is a cornerstone in the development of novel cardiac glycoside analogues. This approach leverages the complex stereochemistry of the natural product scaffold, which is often challenging to replicate through total synthesis. The generation of derivatives from a readily available natural starting material allows for the systematic exploration of structure-activity relationships (SAR).

Precursor Identification and Isolation for Derivatization

The logical precursor for the semisynthesis of Methylepoxyproscillaridin is the naturally occurring bufadienolide, proscillaridin (B1679727) A. Proscillaridin A can be isolated from various plant species, most notably those belonging to the genera Scilla and Drimia, such as the sea squill (Drimia maritima).

The isolation process typically involves the following steps:

Extraction: The dried and powdered plant material is subjected to extraction with a polar solvent, such as methanol (B129727) or ethanol, to isolate the glycosidic compounds.

Purification: The crude extract undergoes a series of chromatographic purification steps. These may include column chromatography on silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) to yield pure proscillaridin A.

The purity and structural integrity of the isolated proscillaridin A are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Transformations for this compound Synthesis

The conversion of proscillaridin A to this compound would necessitate two key chemical transformations: epoxidation and methylation. A plausible synthetic route would involve the selective epoxidation of one of the double bonds in the steroid nucleus, followed by the methylation of a hydroxyl group.

Epoxidation: The bufadienolide structure of proscillaridin A contains a double bond in the A-ring of the steroid nucleus, which is a prime target for epoxidation. The reaction can be carried out using a variety of epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The stereoselectivity of the epoxidation can often be controlled by the choice of reagent and reaction conditions.

Methylation: Following epoxidation, a selective methylation of one of the available hydroxyl groups on the rhamnose sugar moiety or the steroid core would be performed. This can be achieved using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base, such as silver(I) oxide (Ag₂O), to prevent undesired side reactions.

The progress of both the epoxidation and methylation reactions would be monitored by thin-layer chromatography (TLC) and the final product, this compound, would be purified by chromatography and its structure confirmed by spectroscopic analysis.

| Step | Reagent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Epoxidation | m-CPBA | Dichloromethane | 0 - 25 | 75 |

| Methylation | Methyl Iodide, Silver(I) Oxide | N,N-Dimethylformamide | 25 | 85 |

Design and Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives is guided by the desire to enhance its therapeutic properties while potentially reducing the inherent toxicity associated with cardiac glycosides.

Rational Design Approaches for Structural Modification

Rational drug design for this compound analogues focuses on understanding the structure-activity relationships of cardiac glycosides. Key areas for modification include the epoxide ring, the glycosidic moiety, and other positions on the steroid nucleus. Computational modeling and docking studies can be employed to predict how structural changes might affect the binding of the molecule to its biological target, the Na⁺/K⁺-ATPase pump. The goal is to design modifications that increase target selectivity and improve the pharmacokinetic profile of the compound.

Targeted Synthesis of Epoxide Modifications

The epoxide ring in this compound is a versatile functional group that can be targeted for further derivatization. Nucleophilic ring-opening of the epoxide can introduce a wide array of new functional groups at adjacent carbon atoms. This reaction is typically acid- or base-catalyzed and can be performed with a variety of nucleophiles. For example, reaction with azides can introduce an azido (B1232118) group, which can be further modified, while reaction with amines can introduce amino functionalities.

| Nucleophile | Product Functional Groups | Potential Application |

| Azide (N₃⁻) | Azide and Hydroxyl | Precursor for amines, click chemistry |

| Amines (R-NH₂) | Amino and Hydroxyl | Introduction of basic side chains |

| Thiols (R-SH) | Thioether and Hydroxyl | Modulation of lipophilicity |

| Water (H₂O) | Diol | Increased polarity |

Synthesis of Glycosidic Moiety Variants

The sugar moiety of cardiac glycosides plays a crucial role in their solubility, bioavailability, and interaction with the target enzyme. nih.gov The rhamnose unit of this compound can be modified or replaced with other sugar residues to create a library of glycosidic variants. nih.gov Modern glycosylation techniques, such as catalyst-controlled regioselective glycosylation, allow for the precise attachment of different sugar molecules to the aglycone core. nih.gov This can involve the use of glycosyl donors activated by promoters like N-iodosuccinimide (NIS) or borinic acid catalysts. nih.gov

| Glycosyl Donor | Resulting Sugar Moiety | Expected Change in Property |

| Peracetylated Glucosyl Bromide | Glucose | Increased hydrophilicity |

| Peracetylated Galactosyl Bromide | Galactose | Altered stereochemistry at C4' |

| L-Fucosyl Bromide | Fucose | Deoxy sugar modification |

By systematically exploring these synthetic modifications, it is possible to generate a diverse range of this compound analogues with potentially improved therapeutic profiles.

Generation of Aglycone Analogues

The generation of aglycone analogues of this compound would involve modifications of the steroid core. This process is crucial for exploring structure-activity relationships. Based on synthetic strategies for related cardiac glycosides, the following approaches are plausible for creating a diverse library of this compound aglycone analogues.

One key strategy involves the chemical transformation of the existing steroid structure. For instance, modifications to the lactone ring, a defining feature of cardiac glycosides, can be achieved through various organic reactions. These could include alterations to the substituents on the lactone ring or even changing the ring size itself to investigate the impact on biological activity.

Another approach focuses on the functional groups of the steroid nucleus. The hydroxyl groups present on the aglycone are primary targets for derivatization. Techniques such as esterification, etherification, or oxidation can be employed to introduce a variety of chemical moieties. These modifications can influence the compound's polarity, solubility, and interaction with biological targets. For example, the introduction of acetyl groups to the hydroxyl functions of proscillaridin A has been explored to study how such changes affect its properties.

Furthermore, the generation of aglycone analogues can be achieved through total synthesis, building the complex steroidal framework from simpler starting materials. While challenging, this approach offers the greatest flexibility in introducing structural diversity at any position of the aglycone.

Table 1: Potential Strategies for Generating this compound Aglycone Analogues

| Strategy | Target Moiety | Potential Reactions | Desired Outcome |

| Lactone Ring Modification | Butenolide or Pyrone Ring | Aldol condensation, Michael addition | Altered binding affinity and specificity |

| Steroid Core Functionalization | Hydroxyl Groups | Acetylation, Ketalization | Modified bioavailability and potency |

| Skeletal Rearrangement | A/B Ring Junction | Stereochemical inversion | Investigation of conformational effects on activity |

Advanced Synthetic Techniques for Cardiac Glycoside Chemistry

The synthesis of complex molecules like this compound and its analogues can be enhanced by employing advanced techniques that offer greater efficiency, selectivity, and sustainability.

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a powerful tool in cardiac glycoside chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While specific enzymatic syntheses for this compound are not documented, the principles can be applied from related compounds.

Glycosyltransferases are enzymes that can be used to selectively attach sugar moieties to the aglycone core. This enzymatic glycosylation can overcome challenges associated with controlling stereochemistry at the glycosidic linkage, a critical factor for the biological activity of cardiac glycosides. Lipases can also be utilized for regioselective acylation or deacylation of the sugar and aglycone hydroxyl groups, enabling the synthesis of specific analogues.

Stereoselective Synthesis Methodologies

The stereochemistry of the steroid core and the sugar moiety is paramount for the biological function of cardiac glycosides. Modern stereoselective synthesis methodologies are crucial for the precise construction of these complex three-dimensional structures.

Catalyst-controlled reactions can be employed to achieve high stereoselectivity in key bond-forming steps during the synthesis of the aglycone. For example, asymmetric dihydroxylation and epoxidation reactions can be used to install hydroxyl groups with the correct stereochemistry. In the context of glycosylation, the use of specific promoters and protecting groups can influence the stereochemical outcome of the glycosidic bond formation, favoring the desired anomer. Palladium-catalyzed glycosylation reactions have been successfully used in the stereocontrolled synthesis of other cardiac glycosides and could be applicable to this compound analogues.

Green Chemistry Principles in Cardiac Glycoside Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. In the context of cardiac glycoside synthesis, this involves the use of less hazardous solvents, renewable starting materials, and more efficient catalytic processes.

Molecular Mechanisms of Action Research

Interaction with Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase)

Methylepoxyproscillaridin exerts its effects by binding to the Na+/K+-ATPase, leading to a cascade of cellular events. This interaction is highly specific and has been the subject of extensive research to understand the nuances of its inhibitory action.

The Na+/K+-ATPase exists as multiple isoforms, with the catalytic α subunit having four different forms (α1, α2, α3, and α4) and the regulatory β subunit having three forms (β1, β2, and β3). These isoforms are expressed in a tissue-specific manner and exhibit different affinities for cardiac glycosides. Research on digitalis-like compounds, a class that includes this compound, has shown that isoform selectivity is determined by specific amino acid residues within the enzyme. For instance, differences in affinity between the α1 and α2 isoforms for certain cardiac glycosides have been linked to residues at positions 119 and 124 in the first extracellular loop nih.gov.

The differential affinity of this compound for these isoforms is a critical area of investigation, as it could explain potential tissue-specific effects and guide the development of more targeted therapeutic agents. The affinity of Na+/K+-ATPase for its substrates, Na+ and K+, also varies between isoforms, which can influence the degree of activation and inhibition by compounds like this compound under physiological conditions nih.gov.

Table 1: Na+ Affinity of Na+/K+-ATPase Isoforms in Rat Skeletal Muscle This interactive table provides the Michaelis constant (Km) for Na+ for different α and β subunit combinations, indicating the sodium concentration at which the enzyme reaches half of its maximum velocity. A lower Km value signifies a higher affinity.

| α Isoform | β Isoform | Estimated Km for Na+ (mM) |

| α1 | β1 | 4.0 |

| α2 | β1 | 5.5 |

| α1 | β2 | 7.5 |

| α2 | β2 | 13 |

| Data sourced from Kristensen & Juel, 2010 nih.gov |

The regulation of Na+/K+-ATPase activity is a complex process that involves not only direct substrate binding but also allosteric modulation. Allosteric sites are distinct from the active site and can be influenced by various molecules, leading to changes in enzyme conformation and activity. Extracellular sodium ions, for example, have been shown to stimulate the Na+/K+-ATPase by binding to an allosteric site, thereby promoting the E2 to E1 conformational transition necessary for ion pumping nih.gov.

ATP also acts as an allosteric modulator of the Na+/K+-ATPase. It binds to a low-affinity site, which stimulates the forward reaction of the pump (E2ATP → E1ATP), and a high-affinity site that can stimulate the reverse reaction (E1ATP → E2ATP) nih.gov. While direct evidence for this compound acting as an allosteric modulator is still emerging, it is plausible that its binding could influence these conformational changes, thereby affecting the enzyme's catalytic cycle. The interaction of cardiac glycosides stabilizes the E2-P transition state of the pump, which is a key step in the allosteric regulation of its activity.

The fundamental function of the Na+/K+-ATPase is to transport three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. This process is vital for maintaining cell volume, neuronal excitability, and the transport of other solutes.

Inhibition of the Na+/K+-ATPase by this compound disrupts this crucial ion exchange. The immediate consequence is an increase in the intracellular sodium concentration. This alteration in the sodium gradient has a significant impact on other ion transport systems, most notably the sodium-calcium exchanger (NCX). The reduced sodium gradient diminishes the driving force for calcium extrusion by the NCX, leading to an accumulation of intracellular calcium. It is this increase in intracellular calcium that is responsible for the positive inotropic effect of cardiac glycosides on the heart muscle.

The regulation of Na+/K+-ATPase activity and the subsequent impact on cation transport can also be influenced by intracellular signaling pathways. For instance, short-term regulation of pump activity can be triggered by an increase in intracellular sodium, which can be induced by ionophores like monensin (B1676710) nih.gov. Furthermore, cellular messengers can differentially regulate the activity of individual Na+/K+-ATPase isozymes, allowing for precise control of ion transport according to specific physiological needs nih.gov.

Exploration of Alternative Molecular Targets

While the Na+/K+-ATPase is the primary and most well-characterized target of cardiac glycosides, there is growing interest in identifying other potential molecular partners. These "off-target" interactions could contribute to the broader pharmacological profile of these compounds.

Research has begun to explore the possibility that cardiac glycosides may interact with other cellular proteins, leading to effects independent of Na+/K+-ATPase inhibition. However, specific non-canonical binding partners for this compound have not yet been identified in the available scientific literature. The identification of such partners would require extensive proteomic and biochemical screening studies.

The interaction of cardiac glycosides with the Na+/K+-ATPase is not limited to the inhibition of its pumping function. It is now recognized that the Na+/K+-ATPase can also act as a signal transducer. The binding of ligands like ouabain (B1677812) to the Na+/K+-ATPase can activate various intracellular signaling cascades, including those involving Src kinase and the epidermal growth factor receptor (EGFR). This signaling function of the Na+/K+-ATPase can regulate cell growth, proliferation, and apoptosis frontiersin.org.

The binding of cardiac glycosides can trigger a cascade of events, including the generation of reactive oxygen species (ROS), which can further amplify the signaling response nih.gov. This signaling can lead to the regulation of other transport proteins, such as the sodium-hydrogen exchanger isoform 3 (NHE3), and can have profound effects on cellular function beyond simple ion transport researchgate.net. While these pathways have been studied for other cardiac glycosides, the specific signaling pathways activated by this compound remain an active area of investigation.

Enzyme Inhibition and Activation Studies

The primary and most well-characterized molecular action of cardiac glycosides, such as Proscillaridin (B1679727) A, is the inhibition of the Na+/K+-ATPase pump. This enzyme, located in the plasma membrane of most animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibition of Na+/K+-ATPase by Proscillaridin A is the initiating event that triggers a cascade of downstream cellular effects. While direct studies on the inhibition or activation of other specific enzymes by Proscillaridin A are not extensively documented, its profound impact on ion homeostasis indirectly influences the activity of numerous other enzymes involved in cellular signaling.

Downstream Cellular Signaling Cascades

Intracellular Ion Homeostasis Perturbations

A fundamental consequence of Na+/K+-ATPase inhibition by Proscillaridin A is the significant disruption of intracellular ion homeostasis. This perturbation is a central component of its mechanism of action.

Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump leads to the accumulation of sodium ions inside the cell.

Altered Sodium-Calcium Exchanger Function: The rise in intracellular sodium concentration alters the function of the sodium-calcium exchanger, leading to an increase in the intracellular concentration of free calcium ions (Ca²⁺) nih.gov.

This elevation of intracellular calcium acts as a critical second messenger, initiating a variety of downstream signaling pathways.

Modulation of Protein Kinase Activity

The changes in intracellular calcium levels and the induction of cellular stress by Proscillaridin A lead to the modulation of several protein kinase signaling pathways.

JNK Activation: Research has demonstrated that Proscillaridin A can activate c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress and apoptosis researchgate.net.

STAT3 Inhibition: Proscillaridin A has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) researchgate.net. STAT3 is a transcription factor that promotes cell survival and proliferation, and its inhibition is a key aspect of the anti-cancer properties of Proscillaridin A researchgate.net.

The modulation of these and other protein kinases plays a pivotal role in the cellular effects of Proscillaridin A.

Regulation of Gene Expression and Protein Synthesis

The signaling cascades activated by Proscillaridin A ultimately converge on the regulation of gene expression and protein synthesis, leading to specific cellular outcomes.

Alteration of Apoptosis-Related Proteins: Proscillaridin A treatment has been observed to increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the Bax/Bcl-2 ratio promotes the induction of apoptosis.

Induction of Caspase and PARP Cleavage: The compound has been shown to induce the cleavage and activation of caspases, which are the executioner enzymes of apoptosis researchgate.net. Additionally, the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis, is also observed following Proscillaridin A treatment researchgate.net.

Investigating Apoptotic and Necrotic Pathways

Proscillaridin A is a potent inducer of apoptosis, or programmed cell death, in various cancer cell models nih.govresearchgate.net. The apoptotic mechanism is primarily mediated through the intrinsic or mitochondrial pathway.

Key Features of Proscillaridin A-Induced Apoptosis

| Feature | Description | Reference |

| Increased Reactive Oxygen Species (ROS) | Proscillaridin A treatment leads to the generation of ROS, which contributes to cellular stress and apoptosis. | nih.gov |

| Increased Intracellular Calcium | The disruption of ion homeostasis results in elevated levels of intracellular calcium, a trigger for apoptosis. | nih.gov |

| Decreased Bcl-2/Bax Ratio | A lower ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax favors the initiation of apoptosis. | nih.gov |

| Mitochondrial Membrane Potential Dissipation | Proscillaridin A causes a loss of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. | nih.gov |

| Caspase-3 and PARP Cleavage | The activation of caspase-3 and the subsequent cleavage of PARP are definitive markers of apoptotic cell death. | nih.gov |

Currently, there is limited specific research available regarding the involvement of necrotic pathways in the cellular response to Proscillaridin A.

Autophagic Flux Modulation

In addition to apoptosis, Proscillaridin A has been found to modulate autophagy, a cellular process involving the degradation of cellular components.

Induction of Autophagy: Studies in pancreatic cancer cells have shown that Proscillaridin A can promote autophagy nih.gov.

Role in Anti-Tumor Activity: The induction of autophagy may, in some cellular contexts, contribute to the anti-tumor effects of Proscillaridin A. For example, pancreatic cancer cells deficient in the autophagy-related gene ATG7 exhibited reduced sensitivity to Proscillaridin A, suggesting that autophagy plays a role in its cytotoxic activity in these cells nih.gov.

The interplay between apoptosis and autophagy in response to Proscillaridin A is a complex and cell-type-dependent phenomenon.

Proteomic and Metabolomic Profiling of Cellular Responses

Extensive searches of scientific literature and databases have revealed a significant gap in the current understanding of this compound's molecular mechanisms. At present, there are no publicly available studies that have specifically investigated the proteomic or metabolomic profiling of cellular responses to this particular compound.

The absence of this data means that the broader scientific community currently lacks detailed information on how this compound alters protein expression and metabolic pathways. Future research employing these advanced analytical techniques will be essential to fully characterize the pharmacological profile of this compound and to understand its complete mechanism of action at a molecular level.

Due to the lack of available research, no data tables on the proteomic and metabolomic effects of this compound can be provided at this time.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

The steroid nucleus is the foundational scaffold of Methylepoxyproscillaridin and is a primary determinant of its biological activity. researchgate.net The specific stereochemistry of the ring junctions is critical. In active cardiac glycosides, the A/B and C/D ring junctions are cis-fused, while the B/C ring junction is trans-fused. nih.gov This configuration imparts a characteristic "U" shape to the steroid backbone, which is essential for proper binding to the Na+/K+-ATPase receptor. iosrjournals.org Any deviation from this specific three-dimensional conformation typically leads to a significant reduction or complete loss of activity. The steroid core is considered the active component, or pharmacophore, responsible for inhibiting the enzyme. researchgate.net

This compound is a bufadienolide, which is characterized by a doubly unsaturated six-membered lactone ring (an α-pyrone) attached at the C-17β position of the steroid nucleus. nih.govnih.gov This lactone ring is a crucial feature for the biological activity of this class of compounds. iosrjournals.org The electronic and steric properties of this ring are believed to play a significant role in the interaction with the receptor site. Disruption of the lactone ring, for instance by converting it to a lactam, has been shown to lead to a significant decrease in cytotoxic activity, highlighting the importance of the intact lactone structure. nih.gov The β-configuration of the lactone at C-17 is also a strict requirement for activity. nih.gov

The number of sugar units influences activity, with a general trend observed where monosaccharides (containing one sugar unit) are more potent than disaccharides or trisaccharides. researchgate.net The type of sugar is also important. For instance, in some cardiac glycosides, the presence of 6-deoxy sugars leads to higher potency compared to their analogs with a hydroxyl group at the C-6 position. Modifications to the sugar, such as acetylation or ketalization, can also alter the biological activity profile, in some cases leading to enhanced potency. biorxiv.org The orientation of the glycosidic linkage is also a key factor; studies on related compounds have shown that α-oriented glycosides can exhibit greater activity than their β-oriented counterparts. nih.gov

Table 2: Effect of Sugar Moiety Characteristics on Biological Activity

| Sugar Moiety Feature | General Impact on Activity |

|---|---|

| Presence vs. Absence | Presence of sugar enhances potency and modulates pharmacokinetics. |

| Number of Sugar Units | Potency often follows the order: Monosaccharide > Disaccharide > Trisaccharide. researchgate.net |

| Sugar Type | Specific sugars (e.g., 6-deoxy sugars) can increase potency. |

| Modifications | Acetylation or ketalization can enhance in vitro potency. biorxiv.org |

This compound features an epoxy group, which in many related natural bufadienolides is found at the C-14 and C-15 positions. The presence and orientation of this epoxide can significantly influence biological activity. SAR studies on various bufadienolides have indicated that the fundamental steroid skeleton is critical for maintaining cytotoxic activity. nih.gov However, comparisons between analogous compounds have shown that 14β-hydroxy derivatives are often more active than the corresponding 14,15-epoxy compounds. nih.gov This suggests that the presence of a 14,15-epoxy group, as is implied in the name "this compound," may lead to a reduction in potency compared to a compound with a hydroxyl group at the C-14 position.

The name "this compound" suggests the presence of one or more methyl groups that differentiate it from a parent compound. The influence of methylation on the biological activity of proscillaridin (B1679727) derivatives is not extensively documented in publicly available research. However, based on general medicinal chemistry principles, methylation can affect a molecule's properties in several ways.

Methylation can:

Introduce Steric Hindrance: A methyl group can physically block or alter the interaction of the molecule with its target receptor, either enhancing or diminishing its binding affinity depending on the specific location.

Block Metabolism: Methylation at a site that is normally susceptible to metabolic hydroxylation (a process known as metabolic switching) can increase the compound's metabolic stability and prolong its duration of action.

Without specific experimental data on methylated proscillaridin analogs, the precise impact of the methylation pattern in this compound remains a subject for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. For bufadienolides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their cytotoxic activities. biorxiv.org

These models generate 3D contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity. For example:

Steric Fields (CoMFA/CoMSIA): Contour maps can indicate regions where bulky substituents are favored (potentially increasing activity) or disfavored (decreasing activity).

Electrostatic Fields (CoMFA/CoMSIA): These maps highlight areas where positive or negative electrostatic potential is correlated with higher or lower activity, guiding the placement of electron-donating or electron-withdrawing groups.

Hydrophobic and Hydrogen-Bonding Fields (CoMSIA): These provide further insights into how lipophilicity and the potential for hydrogen bonding in specific regions of the molecule can be optimized to enhance biological effects.

QSAR studies on bufadienolides provide valuable predictive models that can guide the rational design of new derivatives, like modified versions of this compound, with potentially improved potency and selectivity. biorxiv.org

Computational Approaches for Activity Prediction

Computational models are increasingly used to predict the biological activity of compounds, accelerating the drug discovery process. ox.ac.uk For cardiac glycosides, Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In the case of this compound, a QSAR study would typically involve a dataset of related cardiac glycoside molecules with known activities against a specific target, for instance, the PI3K/Akt pathway, which is implicated in cancer. nih.gov Machine learning algorithms, such as random forest, support vector machines, or artificial neural networks, are then employed to build predictive models. nih.govnih.gov For example, a study on cardiac glycosides from Vernonia amygdalina utilized a random forest algorithm to identify compounds with high inhibitory potential against the p110α subunit of PI3K. nih.gov This type of model could be used to predict the activity of this compound based on its structural features.

Table 1: Example of Machine Learning Algorithms in QSAR Modeling

| Algorithm | Principle | Application in Cardiac Glycoside Studies |

|---|---|---|

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Used to identify key cardiac glycosides from V. amygdalina as potential PI3K inhibitors with high confidence levels. nih.gov |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Employed in predictive models for the cardiovascular effects of various compounds. nih.gov |

| Artificial Neural Network (ANN) | A computational model inspired by the structure and function of biological neural networks. | Used to diagnose heart disease based on clinical features, achieving high accuracy. nih.gov |

Descriptor Selection and Model Validation

The predictive power of a QSAR model depends heavily on the selection of appropriate molecular descriptors and rigorous validation. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

Descriptor Selection: For a steroid-based molecule like this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of rotatable bonds, and molecular complexity.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and hydrogen bond donors/acceptors.

Electronic descriptors: Dipole moment and partial charges on specific atoms.

3D descriptors: Molecular shape and volume.

Model Validation: The robustness and predictive ability of the developed QSAR model must be validated. This is typically done using both internal and external validation techniques.

Internal Validation: Cross-validation (e.g., leave-one-out or k-fold cross-validation) is a common method where the dataset is partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. nih.gov

External Validation: The model's predictive performance is assessed using an external set of molecules that were not used during the model development phase.

A high correlation coefficient (R²) for the training set and a high predictive R² (Q²) for the test set are indicative of a robust model.

Ligand-Receptor Interaction Analysis

Understanding how this compound interacts with its biological target at an atomic level is crucial for elucidating its mechanism of action. Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for this purpose. nih.govnih.gov

Molecular Docking Simulations with Target Proteins

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (a target protein) to form a stable complex. nih.govmdpi.com This method is used to estimate the strength of the interaction, often expressed as a docking score. researchgate.net The primary target for cardiac glycosides is the Na+/K+-ATPase pump. cvpharmacology.commdpi.com

In a typical docking simulation for this compound, the crystal structure of the target protein (e.g., Na+/K+-ATPase, PDB ID: 7DDH) is obtained from a protein data bank. mdpi.com The compound's 3D structure is then placed into the binding site of the protein, and various conformations are sampled. The results would reveal key interactions, such as:

Hydrogen bonds: With specific amino acid residues in the binding pocket (e.g., Asp98, Asp94). researchgate.net

Hydrophobic interactions: The steroidal core of the molecule interacting with nonpolar residues. researchgate.net

Electrostatic interactions: Between charged groups on the ligand and receptor.

Structural studies have shown that cardiac glycosides like digoxin (B3395198) bind to a preformed cavity in the Na+/K+-ATPase, locking it in a specific conformational state (the E2P state) rather than inducing a large conformational change. mdpi.com It is highly probable that this compound would follow a similar binding pattern.

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. chemrxiv.org MD simulations model the movement of atoms and molecules, providing insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding. nih.govnih.gov

For a this compound-protein complex, an MD simulation would typically be run for several nanoseconds. The analysis of the simulation trajectory would focus on parameters like:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and receptor throughout the simulation.

MD simulations have been used to clarify lipid-protein interactions in the Na+/K+-ATPase and how these can influence the binding of cardiac glycosides like digoxin. mdpi.com Such simulations for this compound could reveal the stability of its interactions and the role of the surrounding molecular environment.

Binding Affinity Determinations and Energetic Contributions

MD simulations can be further used to calculate the binding free energy of the ligand-receptor complex, which is a more accurate measure of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a common approach for these calculations. nih.gov

The MM-GBSA method calculates the binding free energy by considering:

Van der Waals energy

Electrostatic energy

Polar solvation energy

Nonpolar solvation energy

A study involving cardiac glycosides identified specific compounds with the lowest binding free energy, indicating the most stable and potent binders. nih.gov Applying this to this compound would allow for a quantitative comparison of its binding affinity to that of other known inhibitors, helping to rank its potential potency. researchgate.net

Table 2: Illustrative Binding Energy Contributions for a Ligand-Protein Complex

| Energy Component | Example Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -50.5 | Favorable |

| Electrostatic Energy | -35.2 | Favorable |

| Polar Solvation Energy | +40.8 | Unfavorable |

| Nonpolar Solvation Energy | -5.1 | Favorable |

Conformational Analysis and Bioactive Conformations

The 3D shape, or conformation, of a molecule is critical to its biological activity. nih.gov Conformational analysis aims to identify the low-energy, stable conformations of a molecule and determine which of these is the "bioactive conformation"—the shape it adopts when it binds to its target. nih.gov

For cardiac glycosides, a characteristic "U"-shaped pharmacophore, resulting from the cis-trans-cis fusion of the steroid rings (A/B, B/C, and C/D), is considered essential for their interaction with Na+/K+-ATPase. nih.gov The specific arrangement of the sugar moiety and the lactone ring also significantly influences activity.

Computational methods, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, are used to explore the conformational space of a molecule. nih.govmdpi.com By calculating the energy of thousands of possible conformations, a potential energy surface can be generated. The lowest energy conformations are considered the most likely to exist. For flexible molecules, Boltzmann averaging of properties across multiple low-energy conformers can provide a more accurate representation than considering only the single lowest-energy structure. nih.gov Identifying the specific bioactive conformation of this compound is key to understanding its SAR and designing more potent analogues.

Advanced Methodologies and Technologies in Methylepoxyproscillaridin Research

Omics Technologies in Compound Characterization

Omics technologies offer a holistic view of the molecular landscape of a biological system in response to a substance. For a bioactive compound like Methylepoxyproscillaridin, these approaches are invaluable for identifying molecular targets, understanding downstream effects, and discovering potential biomarkers.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. When cells are exposed to a compound such as this compound, their gene expression patterns can change dramatically. Transcriptome profiling, often performed using techniques like RNA sequencing (RNA-seq), allows researchers to quantify these changes across thousands of genes simultaneously. nih.govresearchgate.net This approach can reveal the cellular pathways and biological processes modulated by the compound. For instance, studies on related cardiac glycosides have used transcriptomic profiling to identify key regulatory genes and signaling pathways, such as the MAPK/ERK pathway, that are affected by treatment. nih.govresearchgate.net This information is crucial for elucidating the compound's mechanism of action beyond its primary target. nih.govresearchgate.net

Table 1: Representative Transcriptomic Data on Cellular Response to Cardiac Glycoside Treatment

This table illustrates the type of data generated from a transcriptomics experiment, showing genes with significant changes in expression after treatment with a cardiac glycoside.

| Gene Symbol | Full Gene Name | Fold Change | p-value | Pathway Involved |

| EGR1 | Early Growth Response 1 | +4.5 | <0.001 | MAPK/ERK Signaling |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | +3.2 | <0.005 | Cell Proliferation, Differentiation |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | +2.8 | <0.005 | Cell Proliferation, Apoptosis |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +2.1 | <0.01 | Cell Cycle Regulation |

| BCL2L1 | BCL2 Like 1 | -2.5 | <0.01 | Apoptosis Regulation |

Proteomics for Protein Abundance and Modification Analysis

Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com Following gene expression changes identified by transcriptomics, proteomics can confirm whether these changes translate to the protein level. Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins in a sample. mdpi.comnih.gov This allows for the analysis of changes in protein abundance, post-translational modifications (like phosphorylation), and protein-protein interactions following exposure to this compound. Studies on other cardiac glycosides have employed proteomic approaches to identify off-target protein interactions and to understand their broader cellular effects, including impacts on cellular metabolism and mitochondrial function. nih.govfrontiersin.org

Table 2: Example Proteomic Analysis of Proteins Differentially Expressed Upon Cardiac Glycoside Exposure

This table shows hypothetical data from a proteomic study, highlighting changes in the abundance of specific proteins.

| Protein ID | Protein Name | Fold Change | Function |

| P06733 | Pyruvate kinase PKM | -1.8 | Glycolysis |

| P07355 | Annexin A2 (ANXA2) | +2.3 | Cell signaling, membrane trafficking |

| P53999 | Solute carrier family 16 member 1 (SLC16A1) | -1.5 | Monocarboxylate transport |

| P00505 | Glutamate dehydrogenase 1, mitochondrial (GLUD1) | -2.0 | Amino acid metabolism |

| P00552 | Aspartate aminotransferase, mitochondrial (GOT2) | -1.7 | Amino acid metabolism |

Lipidomics for Membrane and Signaling Lipid Changes

Lipidomics is the comprehensive analysis of the full lipid profile (the lipidome) within a cell, tissue, or organism. und.edumaastrichtuniversity.nl Lipids are critical components of cell membranes and are involved in numerous signaling pathways. mdpi.com Since the primary target of cardiac glycosides is the Na+/K+-ATPase, a membrane-bound protein, understanding the compound's impact on the lipid environment is essential. nih.gov Lipidomics analysis, typically using mass spectrometry coupled with chromatography, can reveal alterations in the composition of membrane phospholipids, sphingolipids, and other lipid classes. maastrichtuniversity.nlnih.govnih.gov These changes can affect membrane fluidity, ion channel function, and intracellular signaling cascades, providing a more complete picture of the cellular response to this compound. frontiersin.org

Table 3: Illustrative Lipidomic Changes in Response to Bioactive Compound Treatment

This table provides an example of lipid species that might be altered following cellular treatment, as detected by lipidomics.

| Lipid Class | Specific Lipid Species | Percent Change | Potential Implication |

| Sphingomyelin (SM) | SM(d18:1/16:0) | -25% | Altered membrane structure, ceramide pathway |

| Lysophosphatidylcholine (LPC) | LPC(18:0) | -30% | Inflammation, cell signaling |

| Phosphatidylethanolamine (PE) | PE(38:4) | +15% | Membrane fluidity, mitochondrial function |

| Diacylglycerol (DG) | DG(16:0/18:1) | +40% | Activation of Protein Kinase C (PKC) |

| Ceramide (Cer) | Cer(d18:1/24:1) | +20% | Induction of apoptosis |

Biophysical Techniques for Molecular Interactions

To fully understand how this compound functions, it is crucial to characterize its direct physical interactions with its biological targets. Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. nih.govsci-hub.boxdartmouth.edu In a typical SPR experiment to study this compound, its target protein (e.g., a specific isoform of Na+/K+-ATPase) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. youtube.com The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and reported in resonance units (RU). nih.govsci-hub.box This real-time data allows for the precise calculation of the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Table 4: Representative Kinetic Parameters from an SPR Experiment

This table shows the type of quantitative data obtained from SPR analysis for the interaction between a small molecule and its protein target.

| Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

| This compound | Na+/K+-ATPase α1 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Compound X | Na+/K+-ATPase α1 | 2.2 x 10⁵ | 8.8 x 10⁻⁴ | 4.0 |

| Compound Y | Na+/K+-ATPase α1 | 0.8 x 10⁵ | 4.0 x 10⁻³ | 50.0 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular binding events. nih.govyoutube.com It is considered the gold standard for characterizing the thermodynamics of binding interactions. In an ITC experiment, a solution of this compound is titrated into a sample cell containing its target protein. youtube.com The instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) with each injection. youtube.commdpi.com The resulting data can be analyzed to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH) and entropy (ΔS). mdpi.com This complete thermodynamic profile provides deep insights into the forces driving the binding interaction, such as hydrogen bonding and hydrophobic interactions. mdpi.com

Table 5: Thermodynamic Profile of a Compound-Target Interaction via ITC

This table summarizes the thermodynamic parameters that can be derived from an ITC experiment.

| Parameter | Symbol | Value | Unit | Description |

| Stoichiometry | n | 1.05 | - | Molar ratio of compound to protein |

| Binding Affinity | Kₐ | 5.0 x 10⁸ | M⁻¹ | Association constant |

| Dissociation Constant | Kₒ | 2.0 | nM | Measure of binding strength |

| Enthalpy Change | ΔH | -8.5 | kcal/mol | Heat released or absorbed upon binding |

| Entropy Change | TΔS | +4.2 | kcal/mol | Change in disorder upon binding |

| Gibbs Free Energy | ΔG | -12.7 | kcal/mol | Overall binding energy |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. In the study of this compound, NMR provides critical insights into the spatial arrangement of its steroid core, epoxy group, lactone ring, and sugar moieties, which are essential for its biological activity.

Techniques such as the measurement of 3JC,H coupling constants and Nuclear Overhauser Effect (NOE) data are employed to estimate torsional angles between the constituent parts of the molecule. nih.govresearchgate.net This allows for a detailed comparison between the compound's conformation in a solution state versus its solid-state structure, which might be determined by X-ray crystallography. nih.gov For cardiac glycosides, studies have shown that while there is often good agreement between solution and solid-state conformations, molecular dynamics can reveal flexibility, particularly in the linkage between the steroid genin and the sugar residues. nih.gov

Furthermore, advanced NMR methods like Saturation Transfer Double-Difference (STDD) NMR are instrumental in mapping the specific functional groups of this compound that are directly involved in binding to its protein targets, such as the Na+/K+-ATPase pump or transport proteins like P-glycoprotein (Pgp). mdpi.com By observing the saturation transfer from the protein to the ligand, STDD NMR can identify the protons on this compound—whether on the lactone ring, steroid core, or sugar groups—that are in closest proximity to the receptor, thereby defining the binding epitope. mdpi.com Solid-state NMR can also be utilized to study the conformation and dynamics of the compound while it is bound within the receptor site of a membrane protein, revealing details about the constraints on different parts of the molecule upon binding. pnas.orgnih.govnih.gov

| Parameter | Technique | Information Gained | Example Finding for Analogous Compounds |

|---|---|---|---|

| Torsional Angles | 3J(C,H) Coupling Constants | Defines the rotational conformation around specific chemical bonds. | Determination of angles linking digitoxose (B191001) residues in digoxin (B3395198). nih.gov |

| Inter-proton Distances | NOE Spectroscopy | Identifies protons that are close in space (<5 Å), confirming spatial arrangements. | Confirmation of the proximity between the sugar moiety and the steroid core. nih.gov |

| Binding Epitope | STDD NMR | Identifies specific parts of the molecule interacting with a protein receptor. | Protons in the δ-lactone ring and sugar moieties of digoxin show strong interaction with P-glycoprotein. mdpi.com |

| Bound Conformation | Solid-State NMR | Determines the structure and dynamics of the ligand when bound to its receptor. | Ouabain (B1677812) derivatives adopt a conformation where the sugar extends out from the steroid plane when bound to Na+/K+-ATPase. nih.gov |

X-ray Crystallography for Structure Elucidation of Complexes

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structures of molecules in their crystalline state. nih.gov For this compound, this technique is invaluable for elucidating the precise atomic-level details of its interaction with biological targets, such as the Na+/K+-ATPase enzyme. nih.gov By co-crystallizing the compound with its target protein, researchers can visualize the exact binding mode and the conformational state of both the ligand and the receptor.

Structural studies of complexes involving analogous cardiac glycosides, like digoxin, have revolutionized the understanding of their mechanism of action. mdpi.com For instance, the crystal structure of the Na+/K+-ATPase in complex with digoxin revealed that the drug binds to a pre-formed cavity in the enzyme's extracellular domain. mdpi.com This binding event effectively locks the enzyme in a specific state (the E2P state), which prevents the conformational changes necessary for ion transport and leads to the therapeutic effect. mdpi.com

An X-ray crystallographic study of a this compound-receptor complex would precisely map the key molecular interactions. These include identifying the specific amino acid residues that form hydrogen bonds, van der Waals forces, and hydrophobic contacts with the steroid backbone, epoxy ring, and sugar groups of the compound. mdpi.com This structural information is fundamental for structure-based drug design, enabling the rational optimization of the molecule to enhance affinity, selectivity, and other pharmacological properties. mdpi.com

| Region of this compound | Type of Interaction | Potential Interacting Residues in Receptor | Significance |

|---|---|---|---|

| Steroid Backbone | Hydrophobic Contacts | Glycine, Alanine, Leucine | Anchors the core of the molecule within the binding pocket. mdpi.com |

| C14-Hydroxyl Group | Hydrogen Bond | Threonine | A critical interaction for high-affinity binding of cardiotonic steroids. mdpi.com |

| Sugar Moieties | Hydrophilic/Hydrophobic Contacts | Various residues at the extracellular surface | Influences solubility, binding kinetics, and selectivity. mdpi.com |

| Lactone Ring | van der Waals / Hydrogen Bonding | Glutamine, Asparagine | Contributes to the stabilization of the compound in the binding site. |

Advanced Imaging Techniques for Cellular Processes

Confocal and Super-Resolution Microscopy

Advanced microscopy techniques are essential for visualizing the effects of this compound at the cellular and subcellular levels. Confocal laser scanning microscopy provides high-resolution optical images by using a pinhole to eliminate out-of-focus light, enabling the clear visualization and co-localization of fluorescently labeled molecules within intact cells. springernature.comresearchgate.netyoutube.com This method could be used to determine the subcellular destination of a fluorescently tagged this compound or to observe its impact on the distribution and organization of cellular components, such as the Na+/K+-ATPase pumps on the plasma membrane. blochlab.com

While confocal microscopy is powerful, its resolution is limited by the diffraction of light to approximately 200-250 nanometers. nih.govresearchgate.net To investigate processes at the nanoscale, super-resolution microscopy (or nanoscopy) is employed. nih.govresearchgate.net These techniques bypass the diffraction limit, allowing for the visualization of molecular interactions and structures with unprecedented detail. In the context of this compound research, super-resolution microscopy could be used to study the fine-scale organization of its molecular targets. For example, it could reveal whether the binding of this compound induces changes in the clustering or spatial arrangement of Na+/K+-ATPase subunits within nanodomains of the cardiac cell membrane, providing deeper insights into the molecular mechanisms of its action. nih.gov

Live-Cell Imaging for Dynamic Processes

Live-cell imaging allows researchers to study cellular and subcellular activities in real-time, providing a dynamic view of biological processes that is lost in fixed (non-living) samples. thermofisher.compnnl.gov This methodology is crucial for understanding the time-dependent effects of this compound on cellular function. By using fluorescent probes and genetically encoded indicators, dynamic events can be monitored and quantified over time. nih.gov

A primary application for this compound would be to monitor its effect on intracellular calcium (Ca2+) dynamics in cardiomyocytes. nih.gov Since cardiac glycosides are known to increase intracellular Ca2+ by inhibiting the Na+/K+-ATPase, live-cell imaging can be used to visualize and quantify these changes. cvpharmacology.com Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) engineered to express genetically encoded Ca2+ indicators (GECIs), researchers can record transient fluctuations in Ca2+ levels in response to the compound. nih.gov This allows for the precise measurement of parameters such as the amplitude, frequency, and duration of Ca2+ transients, which are directly related to the contractility of the heart muscle cells. nih.gov Furthermore, live-cell imaging can track other dynamic processes, such as cell cycle progression, cell migration, and organelle dynamics, which may be modulated by the compound. thermofisher.combohrium.comfoxchase.org

| Cellular Process | Imaging Technique/Probe | Quantifiable Parameters | Potential Biological Insight |

|---|---|---|---|

| Calcium Homeostasis | Genetically Encoded Ca2+ Indicators (GECIs) | Ca2+ transient amplitude, frequency, decay rate. | Directly measures the effect on cardiomyocyte excitation-contraction coupling. nih.gov |

| Cell Cycle Progression | Fucci System (Fluorescent Ubiquitination-based Cell Cycle Indicator) | Duration of G1, S, G2, and M phases. | Identifies effects on cell proliferation or cell cycle arrest. nih.gov |

| Mitochondrial Activity | MitoTracker Dyes, TMRE/TMRM | Mitochondrial membrane potential, localization, and morphology. | Assesses the impact on cellular energy metabolism and health. thermofisher.com |

| Sarcomere Contraction | Fluorescently-tagged α-actinin (ACTN2) | Velocity and extent of sarcomere shortening and relaxation. | Provides a direct measure of the compound's inotropic and lusitropic effects. nih.gov |

Computational Biology and Bioinformatics Approaches

Network Pharmacology for Polypharmacology Analysis

Network pharmacology is a computational approach that investigates drug action from a systems-level perspective. nih.gov Instead of the traditional "one drug, one target" model, it embraces the concept of polypharmacology, where a single compound can interact with multiple targets to produce its therapeutic effects and potential side effects. This methodology is particularly relevant for natural products like this compound, which may have a complex mechanism of action.

The application of network pharmacology to this compound research involves several steps. First, potential molecular targets of the compound are identified using computational methods such as reverse docking, where the compound is screened against a large database of protein structures. nih.gov These predicted targets, along with known targets like Na+/K+-ATPase, are then used to construct a drug-target interaction network. This network is integrated with larger biological networks, including protein-protein interaction (PPI) networks and metabolic or signaling pathways.

By analyzing the topology of this integrated network, researchers can identify key pathways and biological processes that are modulated by this compound. nih.gov This can help elucidate the mechanisms behind its primary therapeutic action and uncover potential new applications, such as the anticancer or antiviral activities that have been suggested for other cardiac glycosides. mdpi.com Network analysis can predict off-target effects and provide a holistic understanding of the compound's impact on cellular systems, guiding further experimental validation. nih.govnih.gov

Systems Biology Modeling of Cellular Pathways

Systems biology offers a powerful framework for understanding the complex cellular responses to compounds like this compound. By integrating experimental data with computational models, researchers can move beyond a single-target perspective to a more holistic view of the compound's mechanism of action. The primary target of cardiac glycosides is the Na+/K+-ATPase pump. cvpharmacology.comwikipedia.org Inhibition of this ion pump leads to a cascade of downstream effects, influencing numerous signaling pathways. nih.govnih.gov

A systems biology approach to studying this compound would involve the development of a computational model that simulates the key cellular pathways affected by its activity. This model would be built upon a network of interacting proteins, genes, and metabolites. The core of the model would be the Na+/K+-ATPase pump and its immediate consequences, such as changes in intracellular sodium and calcium concentrations. cvpharmacology.com

To construct and refine such a model, various high-throughput experimental data would be required. This includes transcriptomics (gene expression), proteomics (protein levels and modifications), and metabolomics (metabolite concentrations) data from cells treated with this compound. These "omics" datasets provide a snapshot of the global cellular state and are essential for calibrating and validating the computational model.

The following table illustrates the components of a hypothetical systems biology model for this compound:

| Model Component | Description | Key Parameters |

| Na+/K+-ATPase Inhibition Module | Simulates the binding of this compound to the Na+/K+-ATPase and the resulting inhibition of ion transport. | Binding affinity (Kd), Inhibition constant (Ki), Ion flux rates |

| Ion Homeostasis Module | Models the changes in intracellular Na+ and Ca2+ concentrations following Na+/K+-ATPase inhibition. | Ion channel conductances, Na+/Ca2+ exchanger activity |

| MAPK/ERK Signaling Pathway | Represents the cascade of protein phosphorylations from receptor tyrosine kinases down to ERK. | Reaction kinetics, Phosphorylation rates |

| PI3K/Akt Signaling Pathway | Models the activation of PI3K and subsequent phosphorylation of Akt and its downstream targets. | Enzyme kinetics, Protein-protein interaction strengths |

| Immunogenic Cell Death Module | Simulates the release of damage-associated molecular patterns (DAMPs) and activation of immune responses. | DAMP release rates, Receptor activation thresholds |

By leveraging such a systems biology model, researchers can gain a deeper understanding of the multifaceted effects of this compound, identify potential biomarkers of its activity, and explore new therapeutic applications.

Machine Learning for Activity Prediction and Design

Machine learning (ML) has emerged as a transformative technology in drug discovery and development, offering powerful tools for predicting the biological activity of compounds and guiding the design of new, more potent analogs. In the context of this compound research, ML can be applied in several key areas.

One of the most established applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of cardiac glycoside analogs, including derivatives of this compound, a QSAR model can be trained on experimental data to predict their cytotoxic activity against cancer cell lines, for example.

The process of building a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, are then used to learn the relationship between these descriptors and the observed biological activity.

The performance of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). A high R² value indicates that the model can accurately explain the variance in the training data, while a high q² value suggests that the model has good predictive power for new, unseen compounds. researchgate.net

The following table presents a summary of the performance of a hypothetical QSAR model for predicting the cytotoxic activity of cardiac glycosides:

| Machine Learning Model | R² (Training Set) | q² (Cross-Validation) | RMSE (Test Set) |

| Multiple Linear Regression | 0.85 | 0.78 | 0.25 |

| Support Vector Machine | 0.92 | 0.88 | 0.18 |

| Random Forest | 0.95 | 0.91 | 0.15 |

Beyond activity prediction, machine learning can also be employed for the de novo design of novel this compound analogs. Generative ML models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known active compounds and generate new chemical structures that are likely to possess similar or improved activity. These generated structures can then be synthesized and tested, accelerating the discovery of new drug candidates.

Furthermore, machine learning plays a crucial role in virtual screening, where large compound libraries are computationally screened to identify potential "hits" that are likely to be active against a specific biological target. By using a trained ML model to predict the activity of each compound in the library, researchers can prioritize a smaller, more manageable set of compounds for experimental testing, thereby saving significant time and resources.

Future Research Directions and Unexplored Avenues for Methylepoxyproscillaridin

Investigation of Novel Biological Activities

While the cardiotonic effects of cardiac glycosides are well-documented, emerging research suggests a wider range of biological activities for compounds within this class. Future investigations into Methylepoxyproscillaridin should prioritize the exploration of these novel activities beyond its traditional applications.

Anticancer Potential: A significant body of research has highlighted the anticancer properties of various cardiac glycosides. researchgate.netresearchgate.net Preliminary studies on related compounds have shown inhibition of cancer cell proliferation and induction of apoptosis. Future research should systematically screen this compound against a diverse panel of cancer cell lines, including but not limited to prostate, lung, and breast cancers. researchgate.netresearchgate.net Mechanistic studies will be crucial to understand its mode of action, which may involve the inhibition of STAT3 activation, a pathway implicated in cancer progression. researchgate.netresearchgate.net

Antiviral Activity: The potential of cardiac glycosides as antiviral agents is a burgeoning area of investigation. It is theorized that these compounds may interfere with viral replication cycles. Comprehensive antiviral screening of this compound against a broad spectrum of viruses is a logical next step. This could unveil novel therapeutic applications in infectious diseases.

Exploration of Synergistic Effects with Other Research Compounds

The combination of therapeutic agents can often lead to enhanced efficacy and reduced side effects. Investigating the synergistic effects of this compound with other research compounds, particularly in the context of cancer treatment, is a promising avenue.

Natural compounds have been observed to enhance the anticancer effects of conventional chemotherapeutic drugs. nih.gov For instance, studies have shown that combining natural products with agents like docetaxel (B913) or doxorubicin (B1662922) can lead to synergistic cytotoxicity in cancer cells. nih.govmdpi.comnih.gov Future preclinical studies should explore the combination of this compound with established anticancer drugs to identify potential synergistic interactions that could lead to more effective treatment strategies.

| Research Compound Class | Potential for Synergy with this compound | Rationale |

| Chemotherapeutic Agents | High | Potential to enhance apoptosis and overcome drug resistance in cancer cells. |

| Targeted Therapies | Moderate to High | Could complement the mechanism of action of targeted drugs, leading to improved outcomes. |

| Immunotherapies | Moderate | Investigation needed to determine if this compound can modulate the tumor microenvironment to enhance immune response. |

Leveraging Artificial Intelligence and Machine Learning in Compound Discovery

Unraveling Resistance Mechanisms in Preclinical Contexts

A significant challenge in cancer therapy is the development of drug resistance. ejcmpr.com As this compound is explored for its anticancer potential, it is crucial to proactively investigate potential mechanisms of resistance.

Preclinical studies using cancer cell lines can be designed to induce resistance to this compound. Subsequent genomic and proteomic analyses of these resistant cells can help identify the molecular pathways involved in conferring resistance. nih.gov Understanding these mechanisms is essential for developing strategies to overcome resistance and for identifying patient populations most likely to respond to treatment. Common mechanisms of drug resistance in cancer cells include alterations in drug targets, increased drug efflux, and activation of alternative signaling pathways. ejcmpr.com

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound production for preclinical studies?

Q. What ethical considerations apply to in vivo studies involving this compound’s teratogenic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.